molecular formula C19H21NO4 B1208951 Scoulerine CAS No. 605-34-5

Scoulerine

Cat. No. B1208951
CAS RN: 605-34-5
M. Wt: 327.4 g/mol
InChI Key: KNWVMRVOBAFFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid (BIA) that is derived directly from (S)-reticuline through the action of berberine bridge enzyme .


Synthesis Analysis

Three routes for the synthesis of scoulerine are described. Two of these employ the Bischler–Napieralski reaction. In the third, norreticuline is resolved, and the (+)- and (–)-enantiomers are used for synthesis of the optically active forms of scoulerine .


Molecular Structure Analysis

Scoulerine is known to bind to tubulin and has anti-mitotic properties demonstrated in various cancer cells . Based on the existing data in the Protein Data Bank (PDB) and using homology modeling, human tubulin structures corresponding to both free tubulin dimers and tubulin in a microtubule were created .


Chemical Reactions Analysis

Scoulerine acted to inhibit proliferation through inducing G2 or M-phase cell cycle arrest, which correlates well with the observed breakdown of the microtubule network, increased Chk1 Ser345, Chk2 Thr68 and mitotic H3 Ser10 phosphorylation .


Physical And Chemical Properties Analysis

Scoulerine has a chemical formula of C19H21NO4 and a molar mass of 327.380 g·mol−1 .

Scientific Research Applications

Anti-Cancer Properties

Scoulerine has demonstrated significant anti-cancer potential. It promotes cell viability reduction and apoptosis in colorectal cancer (CRC) cells by activating reactive oxygen species (ROS)-dependent endoplasmic reticulum stress. This effect is evidenced by the increase in apoptosis markers and oxidative damage indicators in CRC cells treated with scoulerine (Tian et al., 2020). Additionally, scoulerine has shown potent antiproliferative and proapoptotic functions in various cancer cells, including lung, ovarian, and breast carcinoma cell lines. This is attributed to its ability to interfere with microtubule structures, checkpoint kinase signaling, and p53 proteins (Habartová et al., 2018).

Molecular Mode of Action

Scoulerine's molecular mode of action, particularly its interaction with tubulin, has been a subject of computational prediction and experimental validation. It binds to tubulin in both free and polymerized forms, showing a dual mode of action with both microtubule stabilization and tubulin polymerization inhibition (Moshari et al., 2021).

Synthesis and Structural Analysis

Research into the synthesis of scoulerine, including its optical isomers, has provided insights into its chemical structure and potential applications. The synthesis methods described by Battersby et al. (1966) and Kametani & Ihara (1967) contribute to the understanding of its molecular structure and potential derivatization (Battersby et al., 1966); (Kametani & Ihara, 1967).

Interaction with Cellular Proteins

Scoulerine has been identified to inhibit Aurora kinase activity, leading to mitotic and cytokinetic defects in cancer cells. This discovery adds to the potential of scoulerine as a therapeutic agent in targeting human cancers (Li et al., 2021).

Enzymatic Reactions and Biosynthesis

Research on the enzymatic reactions involving scoulerine has provided insights into its biosynthesis. For example, the study by Battersby et al. (1975) on enzyme-mediated reactions involving scoulerine is crucial for understanding its biosynthetic pathway (Battersby et al., 1975).

Mechanism of Action

Scoulerine is known to bind to tubulin and has anti-mitotic properties demonstrated in various cancer cells . It is also an antagonist in vitro at the α2-adrenoceptor, α1D-adrenoceptor and 5-HT receptor . It has also been found to be a GABA A receptor agonist in vitro .

Safety and Hazards

Scoulerine is for research use and not for human or veterinary diagnostic or therapeutic use . It does not have any GHS classification and does not require any special measures for first aid .

properties

IUPAC Name

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVMRVOBAFFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895057
Record name Scoulerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scoulerine

CAS RN

6451-72-5, 605-34-5, 6451-73-6
Record name 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6451-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scoulerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scoulerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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